3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one
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Overview
Description
3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one is a complex organic compound with a unique structure that combines elements of chromene and pyrazole
Preparation Methods
The synthesis of 3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-chloro-3-substituted coumarins with α-aminomaleimides under base-mediated conditions . This reaction proceeds through a cascade mechanism, forming C–C and C–N bonds in a domino-style fashion.
Chemical Reactions Analysis
3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one can be compared with other similar compounds, such as:
3,3-Dimethyl-4,4’-diamino-dicyclohexylmethane: Used in the production of polyamides.
3,3-Dimethylbutylamine: A building block for various chemical syntheses.
The uniqueness of this compound lies in its combined chromene and pyrazole structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112697-49-1 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3,3-dimethyl-3a,9b-dihydrochromeno[4,3-c]pyrazol-4-one |
InChI |
InChI=1S/C12H12N2O2/c1-12(2)9-10(13-14-12)7-5-3-4-6-8(7)16-11(9)15/h3-6,9-10H,1-2H3 |
InChI Key |
BLGVRRZHUPHAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(C3=CC=CC=C3OC2=O)N=N1)C |
Origin of Product |
United States |
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